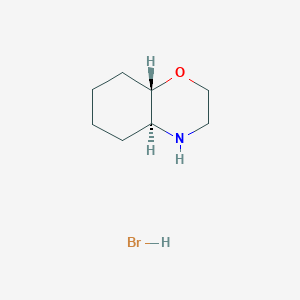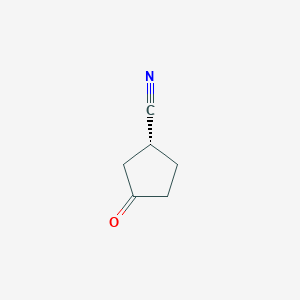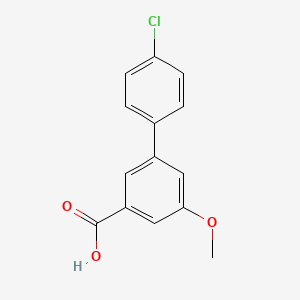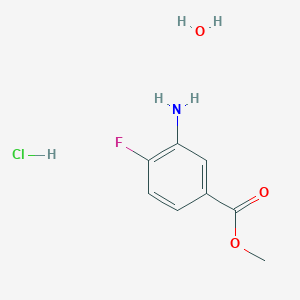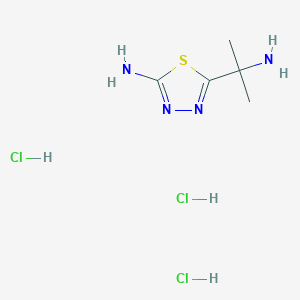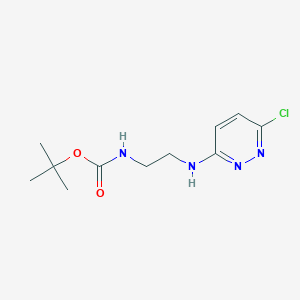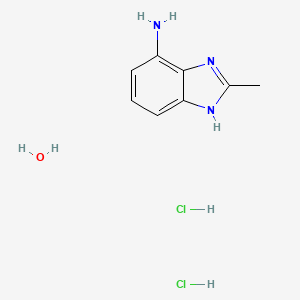
2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate” is a chemical compound with the molecular formula C8H9N3.2ClH.H2O . It is a solid substance and its IUPAC name is 2-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride hydrate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 . This code provides a specific string representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 238.12 .Aplicaciones Científicas De Investigación
2-MBD has been used in a variety of scientific research applications. It has been used in drug synthesis as a precursor for the synthesis of several drug compounds, including the anti-inflammatory drugs naproxen and ibuprofen. It has also been used in biochemical studies to study the effects of various compounds on enzyme activity and in physiological studies to study the effects of compounds on the body.
Mecanismo De Acción
2-MBD acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX, 2-MBD prevents the formation of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
2-MBD has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-ulcerogenic effects, meaning that it can reduce the formation of ulcers in the stomach. In addition, 2-MBD has been shown to have antioxidant effects, meaning that it can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MBD is a relatively safe compound to use in laboratory experiments. It is relatively non-toxic and has few side effects. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments. In addition, 2-MBD is a relatively expensive compound and is not widely available.
Direcciones Futuras
There are a number of potential future directions for 2-MBD research. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to explore its potential use in the synthesis of new drugs or other compounds. Additionally, further research into the safety and efficacy of 2-MBD in humans could lead to its potential use as a therapeutic agent. Finally, further research into the advantages and limitations of 2-MBD in laboratory experiments could lead to more efficient and cost-effective use of the compound.
Métodos De Síntesis
2-MBD can be synthesized by reacting 1-methyl-2-benzimidazolamine with hydrochloric acid in aqueous solution. The reaction produces a white solid that is then filtered and washed with aqueous sodium chloride solution. The white solid is then dried and recrystallized from ethanol to produce 2-MBD dihydrochloride hydrate.
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFSNGMQCXHUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

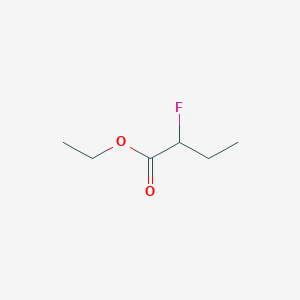

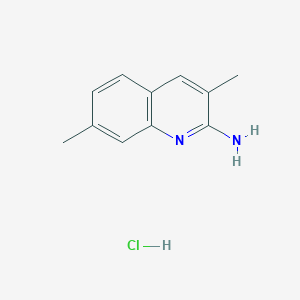
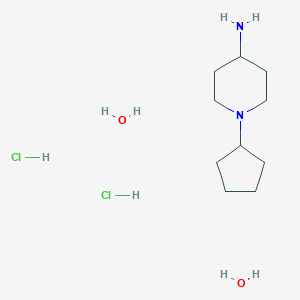
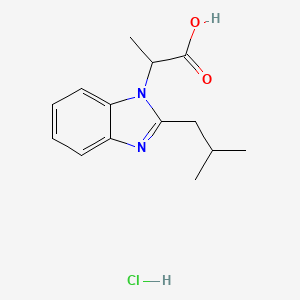
![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)

